

In-Vitro Characterization of Pamiparib's Enzymatic Inhibition: A Technical Guide

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Compound of Interest

Compound Name: Pamiparib

Cat. No.: B560054

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of **Pamiparib** (BGB-290), a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. This document details the enzymatic inhibition, mechanism of action, and the experimental protocols used to elucidate these properties, presenting quantitative data in a clear, comparative format.

Introduction to Pamiparib and PARP Inhibition

Pamiparib is a small molecule inhibitor of PARP1 and PARP2, enzymes central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage, resulting in synthetic lethality and targeted cell death.[2] **Pamiparib's** mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, which is a significant contributor to its cytotoxicity.[3]

Quantitative Analysis of Pamiparib's Enzymatic Inhibition

The inhibitory activity of **Pamiparib** against PARP1 and PARP2 has been quantified through various in-vitro assays. The following tables summarize the key potency metrics.

Table 1: Enzymatic Inhibition of PARP1 and PARP2 by **Pamiparib**

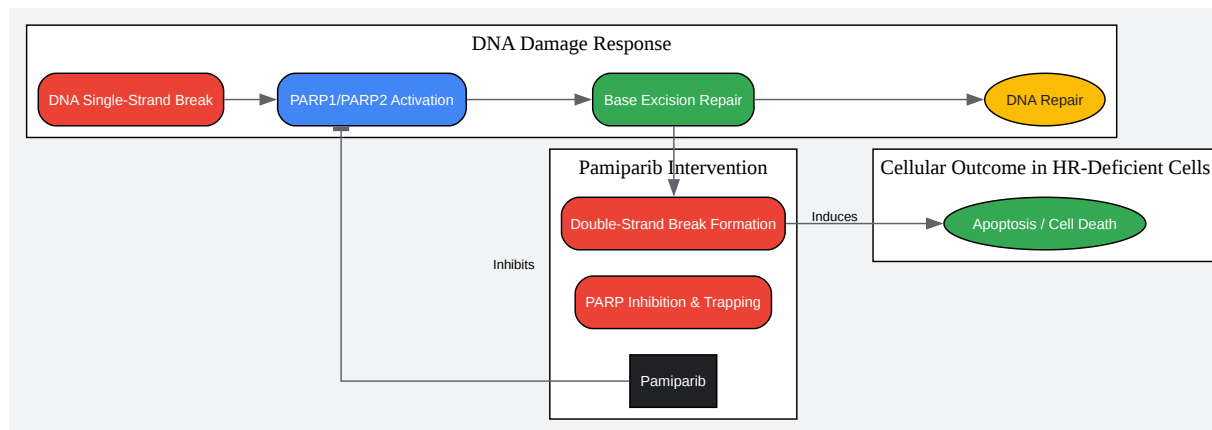
| Enzyme | IC50 (nM) | Reference(s) |
|--------|----------------|---|
| PARP1 | 0.83, 0.9, 1.3 | [3] [4] [5] [6] [7] |
| PARP2 | 0.11, 0.5, 0.9 | [4] [5] [6] [7] |

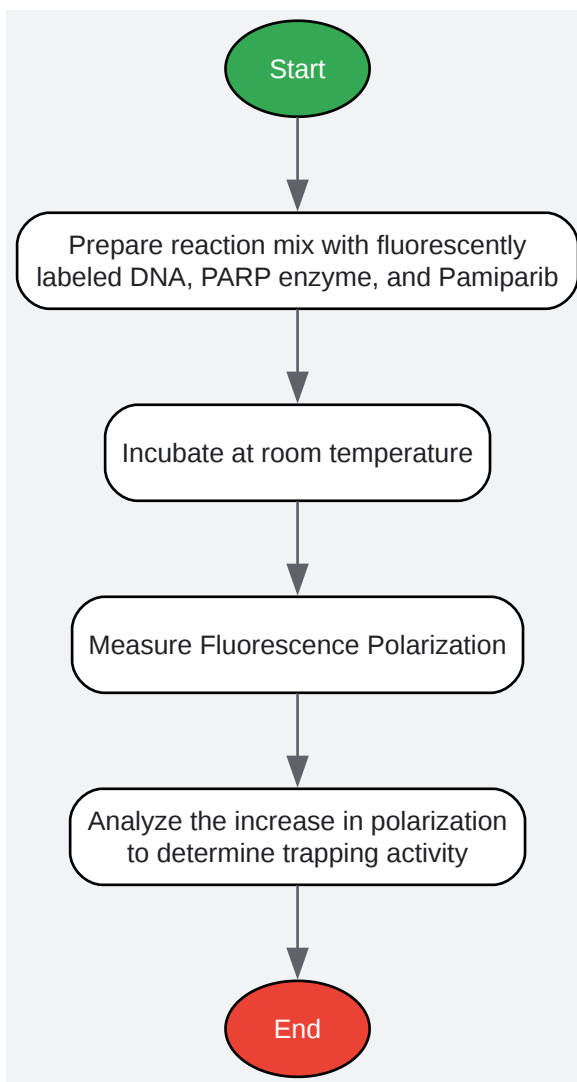
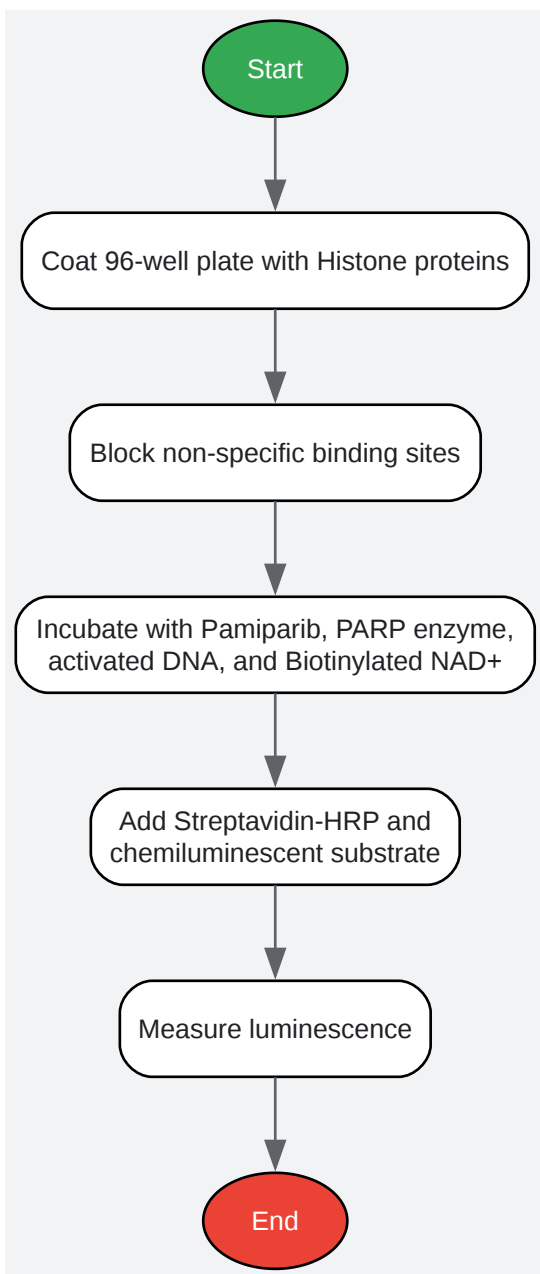
Table 2: Cellular Activity and DNA Trapping of **Pamiparib**

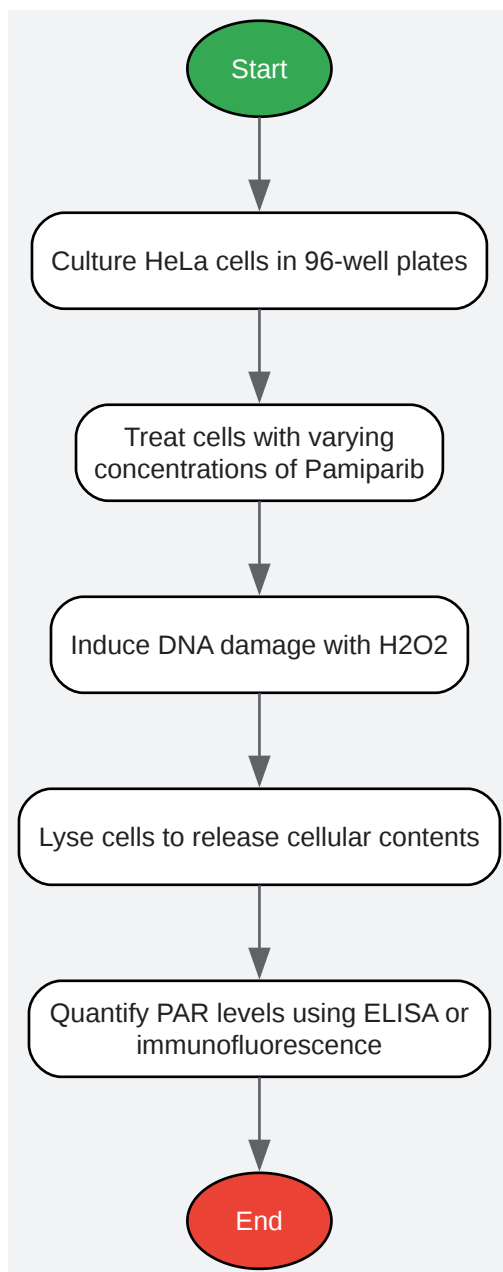
| Assay | IC50 / EC50 (nM) | Reference(s) |
|--------------------------------|------------------|---|
| Cellular PARylation Inhibition | 0.24, 0.2 | [3] [4] [5] [6] [7] |
| DNA Trapping | 13 | [3] [4] |

Signaling Pathway and Mechanism of Action

Pamiparib's primary mechanism involves the inhibition of PARP1 and PARP2, which disrupts the repair of DNA single-strand breaks. This leads to the accumulation of double-strand breaks during DNA replication, a form of damage that is particularly cytotoxic to cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA mutations.







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